

Application Notes and Protocols for FGA145 in COVID-19 Research

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Compound of Interest

Compound Name: FGA145

Cat. No.: B12377170

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Introduction

FGA145 is a synthetic peptidyl nitroalkene that has emerged as a promising candidate for COVID-19 research. It functions as a potent inhibitor of two key proteases involved in the SARS-CoV-2 lifecycle: the viral main protease (Mpro, also known as 3CLpro) and the host's cathepsin L. By targeting both viral and host factors, **FGA145** presents a dual mechanism of action that can effectively block viral entry and replication. These application notes provide detailed protocols for the experimental evaluation of **FGA145** and summarize its activity and potential effects on relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of **FGA145** and related compounds against SARS-CoV-2.

Compound	Target(s)	EC50 (μM) in Huh-7- ACE2 cells	Ki (μM) against Cathepsin L	CC50 (μM) in Huh-7- ACE2 cells	Reference
FGA145	SARS-CoV-2 Mpro, Cathepsin L	11.7	0.053	> 100	[1]

Mechanism of Action

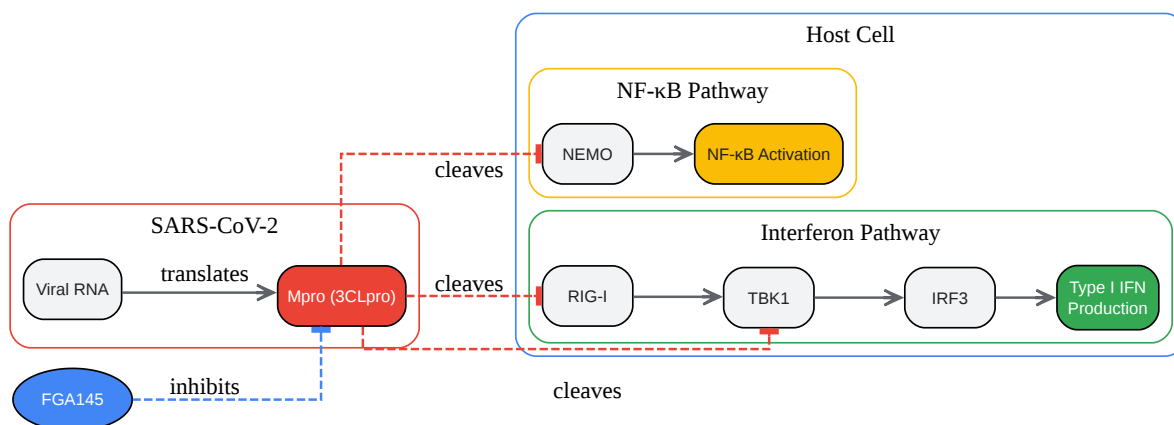
FGA145 is a covalent reversible inhibitor. Its nitroalkene moiety acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro. This inhibition prevents the protease from processing the viral polyproteins, which is an essential step for viral replication. Additionally, **FGA145** effectively inhibits human cathepsin L, a host protease located in the endosome that is crucial for the proteolytic activation of the SARS-CoV-2 spike protein, a necessary step for viral entry into the host cell.

Signaling Pathways

Inhibition of SARS-CoV-2 Mpro and Cathepsin L by **FGA145** is anticipated to modulate key signaling pathways involved in the host's antiviral response and inflammatory processes.

SARS-CoV-2 Mpro and Interferon/NF- κ B Signaling

SARS-CoV-2 Mpro has been shown to suppress the host's innate immune response by cleaving critical proteins in the interferon (IFN) and NF- κ B signaling pathways. Mpro can cleave components like RIG-I, TBK1, and IRF3, which are essential for the production of type I interferons.^{[2][3]} Furthermore, Mpro can cleave the NF- κ B essential modulator (NEMO), thereby disrupting the NF- κ B signaling cascade that orchestrates inflammatory responses.^[2] By inhibiting Mpro, **FGA145** is expected to counteract this viral-mediated immunosuppression, potentially restoring the host's ability to mount an effective antiviral response.



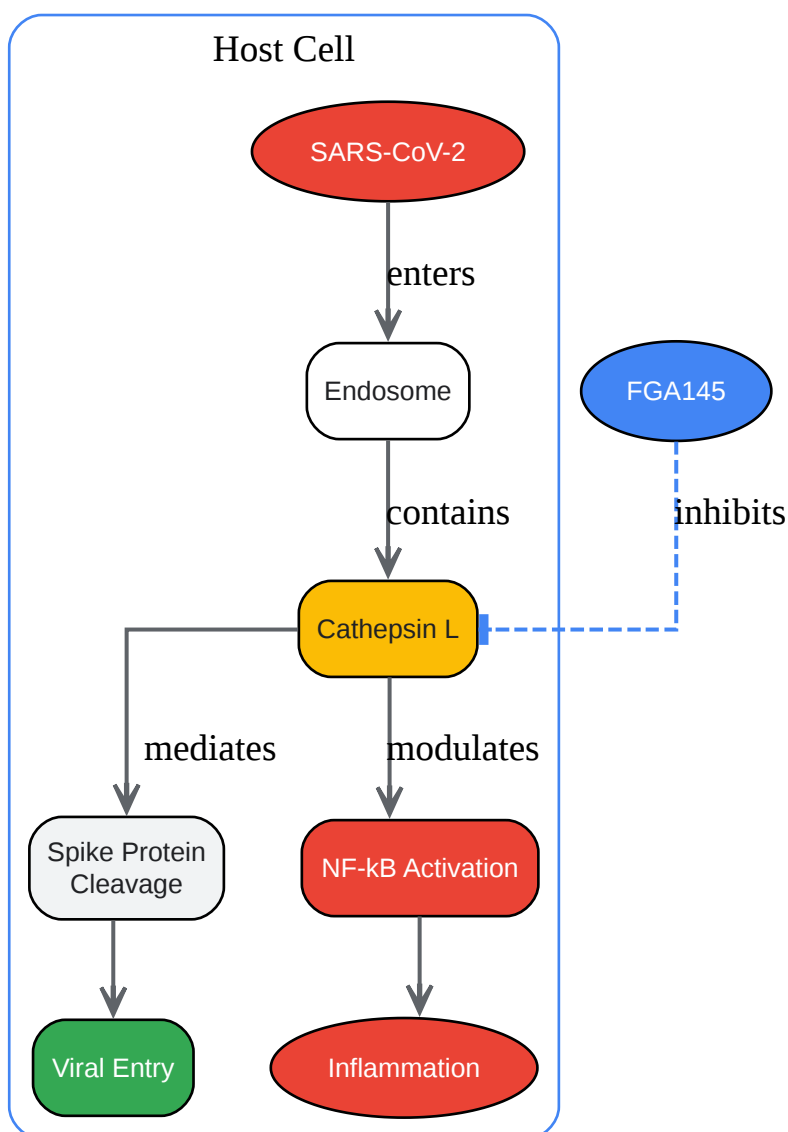
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FGA145 inhibition of Mpro restores host antiviral signaling.

Cathepsin L and NF-κB Signaling

Cathepsin L activity has been linked to the modulation of the NF-κB signaling pathway.

Inhibition of cathepsin L can lead to a dampening of NF-κB activation, which may be beneficial in mitigating the hyperinflammatory response, often referred to as a "cytokine storm," observed in severe COVID-19 cases.[4][5] Therefore, **FGA145**'s inhibitory effect on cathepsin L could contribute to reducing inflammation-mediated lung damage.



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FGA145 inhibition of Cathepsin L blocks viral entry and modulates inflammation.

Experimental Protocols

General Synthesis of FGA145 (Peptidyl Nitroalkene)

FGA145 and related peptidyl nitroalkenes can be synthesized via a common route starting from Boc-L-glutamic acid. The general steps involve:

- Amide Coupling: Coupling of the protected amino acid with a suitable amine.

- Reduction: Reduction of the carboxylic acid or ester to an aldehyde.
- Henry Reaction: A nitro-aldol reaction between the aldehyde and a nitroalkane to form a nitroalcohol.
- Dehydration: Elimination of water from the nitroalcohol to yield the final nitroalkene product.

A detailed, step-by-step protocol for the synthesis of similar amino-acid-based nitroalkenes has been described and can be adapted for **FGA145**.^[6]

SARS-CoV-2 Mpro Activity Assay (Fluorogenic)

This protocol is adapted from established methods for measuring Mpro activity using a fluorogenic substrate.

Materials:

- Recombinant SARS-CoV-2 Mpro
- Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
- Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- **FGA145** (or other test inhibitors) dissolved in DMSO
- 384-well black plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **FGA145** in DMSO. Then, dilute these solutions in Assay Buffer to the desired final concentrations.
- Add 25 µL of the Mpro enzyme solution (final concentration ~0.5 µM) to each well of the 384-well plate.
- Add 2.5 µL of the diluted **FGA145** or DMSO (for control wells) to the respective wells.

- Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 22.5 µL of the Mpro substrate solution (final concentration ~20 µM) to all wells.
- Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.
- Calculate the initial reaction velocities (slope of the linear portion of the fluorescence curve) for each concentration of **FGA145**.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cathepsin L Activity Assay (Fluorogenic)

This protocol describes a method to measure the activity of Cathepsin L.

Materials:

- Recombinant human Cathepsin L
- Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
- Assay Buffer: 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT
- **FGA145** (or other test inhibitors) dissolved in DMSO
- 96-well black plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **FGA145** in DMSO and then in Assay Buffer.
- Add 50 µL of the diluted **FGA145** or DMSO to the wells of the 96-well plate.
- Add 25 µL of the Cathepsin L enzyme solution to each well.

- Incubate at room temperature for 15 minutes.
- Add 25 μ L of the Cathepsin L substrate to each well to start the reaction.
- Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at different time points.
- Calculate the rate of substrate cleavage and determine the IC₅₀ value for **FGA145** as described for the Mpro assay.

In Vitro Antiviral Assay in Huh-7-ACE2 Cells

This protocol outlines the procedure to determine the antiviral efficacy of **FGA145** in a cell-based assay.

Materials:

- Huh-7-ACE2 cells
- SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **FGA145** dissolved in DMSO
- 96-well plates
- Reagents for quantifying viral RNA (qRT-PCR) or determining cytopathic effect (CPE).

Procedure:

- Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight to form a monolayer.
- Prepare serial dilutions of **FGA145** in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **FGA145**.

- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, assess the antiviral activity:
 - qRT-PCR: Extract RNA from the cell supernatant or cell lysate and quantify the viral RNA levels.
 - CPE Assay: Observe the cells under a microscope for virus-induced cytopathic effects and score the level of protection.
- Determine the EC₅₀ value, which is the concentration of **FGA145** that inhibits viral replication by 50%.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of **FGA145** to ensure that the observed antiviral activity is not due to cell death.

Materials:

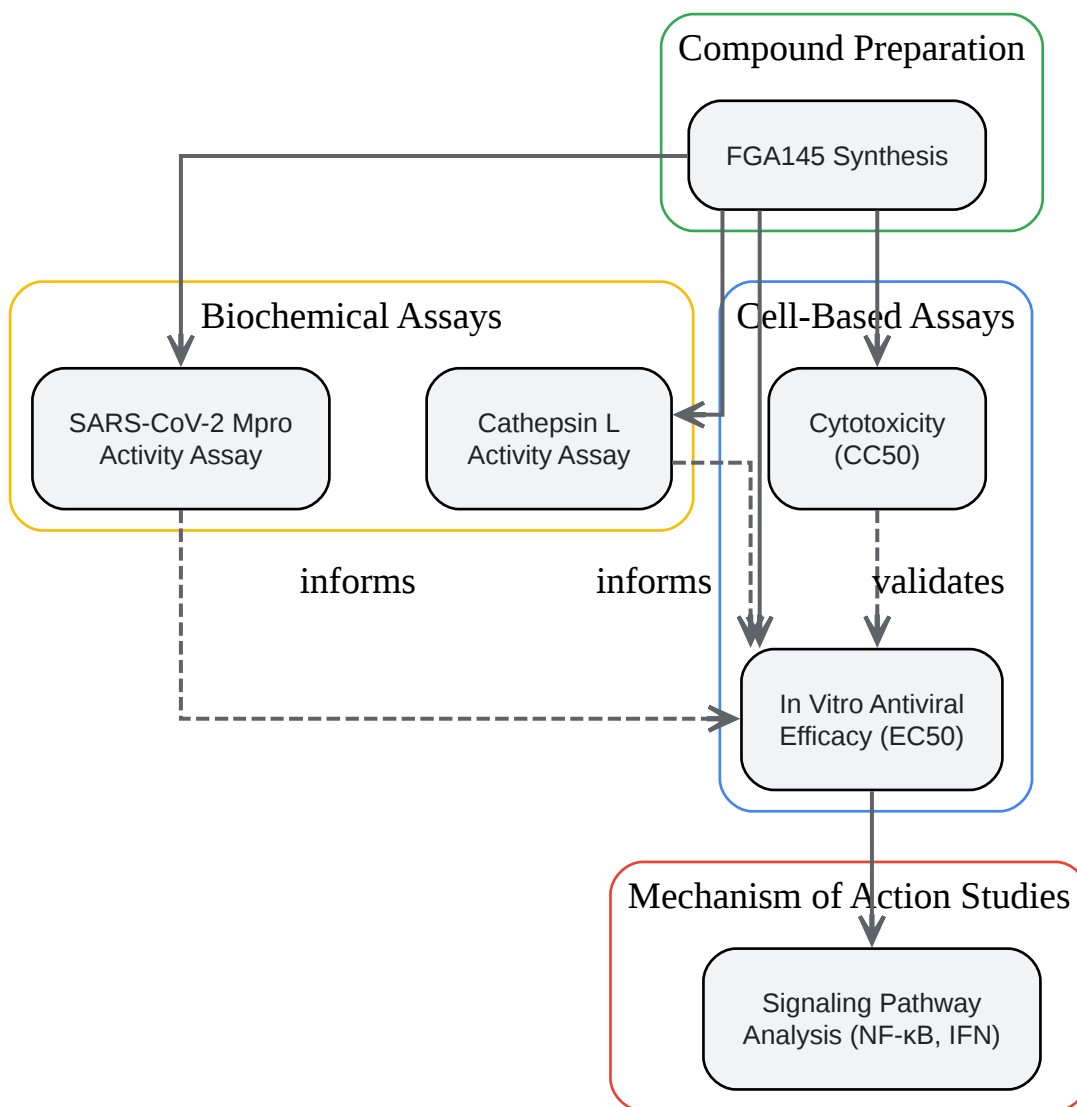
- Huh-7-ACE2 cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- **FGA145** dissolved in DMSO
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

- Seed Huh-7-ACE2 cells in 96-well plates and incubate overnight.
- Treat the cells with the same serial dilutions of **FGA145** used in the antiviral assay.
- Incubate for the same duration as the antiviral assay (48-72 hours).

- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (luminescence or absorbance) using a plate reader.
- Calculate the CC50 value, which is the concentration of **FGA145** that reduces cell viability by 50%.

Experimental Workflow



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Workflow for evaluating **FGA145** in COVID-19 research.

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